![molecular formula C9H10N2O4 B3144960 5,6,7,8-tetrahydro-4-hydroxy-3-nitro-2(1H)-quinolinone CAS No. 56517-42-1](/img/structure/B3144960.png)
5,6,7,8-tetrahydro-4-hydroxy-3-nitro-2(1H)-quinolinone
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-4-hydroxy-3-nitro-2(1H)-quinolinone, or THNQ, is an organic compound that has been studied in recent years due to its potential applications in the fields of medicine and biochemistry. This compound is a nitroquinoline derivative and is known to possess antifungal, antibacterial, and anti-inflammatory properties. In addition, THNQ has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. As such, THNQ has been proposed as a potential therapeutic agent for the treatment of various inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
THNQ has been studied extensively in the field of medicine and biochemistry due to its potential applications. It has been found to possess antifungal, antibacterial, and anti-inflammatory properties, making it a promising therapeutic agent for the treatment of various diseases. In addition, THNQ has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (5,6,7,8-tetrahydro-4-hydroxy-3-nitro-2(1H)-quinolinone), which is involved in the production of prostaglandins and other inflammatory mediators. As such, THNQ has been proposed as a potential therapeutic agent for the treatment of various inflammatory diseases, including rheumatoid arthritis, psoriasis, and asthma.
Wirkmechanismus
THNQ has been found to inhibit the activity of cyclooxygenase-2 (5,6,7,8-tetrahydro-4-hydroxy-3-nitro-2(1H)-quinolinone), an enzyme involved in the production of prostaglandins and other inflammatory mediators. The exact mechanism of action of THNQ is not yet fully understood, but it is believed to involve the inhibition of 5,6,7,8-tetrahydro-4-hydroxy-3-nitro-2(1H)-quinolinone activity by binding to its active site. This binding prevents the enzyme from converting arachidonic acid into prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects
THNQ has been found to possess antifungal, antibacterial, and anti-inflammatory properties. In addition, it has been found to inhibit the activity of cyclooxygenase-2 (5,6,7,8-tetrahydro-4-hydroxy-3-nitro-2(1H)-quinolinone), an enzyme involved in the production of prostaglandins and other inflammatory mediators. As such, THNQ has been proposed as a potential therapeutic agent for the treatment of various inflammatory diseases, including rheumatoid arthritis, psoriasis, and asthma. In addition, THNQ has been found to possess antioxidant and anticancer properties, making it a promising therapeutic agent for the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
THNQ has been found to possess a wide range of pharmacological properties, making it a promising therapeutic agent for the treatment of various diseases. However, there are certain advantages and limitations to consider when using THNQ in laboratory experiments.
Advantages:
• THNQ is a relatively stable compound and can be easily synthesized in the laboratory.
• It is a potent inhibitor of the enzyme cyclooxygenase-2 (5,6,7,8-tetrahydro-4-hydroxy-3-nitro-2(1H)-quinolinone), making it a promising therapeutic agent for the treatment of various inflammatory diseases.
• It has been found to possess antioxidant and anticancer properties, making it a potential therapeutic agent for the treatment of various types of cancer.
Limitations:
• The exact mechanism of action of THNQ is not yet fully understood.
• The effects of THNQ on humans are not yet fully understood, and further research is needed to determine its safety and efficacy in humans.
• THNQ is a relatively new compound and has not been extensively studied in humans.
Zukünftige Richtungen
The potential applications of THNQ are vast, and further research is needed to fully understand its mechanism of action and effects on humans. Possible future directions for research include:
• Investigating the effects of THNQ on various types of cancer.
• Investigating the potential of THNQ as an anti-inflammatory agent in the treatment of various inflammatory diseases.
• Investigating the potential of THNQ as an antioxidant in the prevention
Eigenschaften
IUPAC Name |
4-hydroxy-3-nitro-5,6,7,8-tetrahydro-1H-quinolin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-8-5-3-1-2-4-6(5)10-9(13)7(8)11(14)15/h1-4H2,(H2,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODWMMXXVZOUJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715739 | |
Record name | 4-Hydroxy-3-nitro-5,6,7,8-tetrahydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10715739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-tetrahydro-4-hydroxy-3-nitro-2(1H)-quinolinone | |
CAS RN |
56517-42-1 | |
Record name | 4-Hydroxy-3-nitro-5,6,7,8-tetrahydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10715739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.